molecular formula C14H9Cl2NO5S2 B2814576 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 881487-37-2

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No.: B2814576
CAS No.: 881487-37-2
M. Wt: 406.25
InChI Key: DAXASHYCRHBKQQ-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a useful research compound. Its molecular formula is C14H9Cl2NO5S2 and its molecular weight is 406.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Innovative Synthesis Approaches

Researchers have developed preparative procedures for synthesizing thiazolidinone derivatives, showcasing their methodological advancements in creating these compounds. For instance, Horishny and Matiychuk (2020) elaborated on the synthesis of 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, demonstrating moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line showing particular sensitivity (Horishny & Matiychuk, 2020).

Green Chemistry Synthesis

The reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water represents a "green" synthesis approach, adhering to green chemistry principles and yielding nearly quantitative outputs. This methodology emphasizes the importance of eco-friendly reactions in the synthesis of such compounds (Horishny & Matiychuk, 2020).

Biological Activities

Antitumor Activities

The exploration of thiazolidinone derivatives for antitumor activities has been a significant area of interest. For example, compounds synthesized by Horishny and Matiychuk exhibited moderate antitumor effects, highlighting the potential of thiazolidinone structures in cancer treatment research (Horishny & Matiychuk, 2020).

Antimicrobial Effects

Thiazolidinone derivatives have also been studied for their antimicrobial properties. Patel, Patel, and Patel (2010) synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and screened them for antibacterial and antifungal activities. Some derivatives showed promising antibacterial activity, indicating the utility of these compounds in developing new antimicrobial agents (Patel, Patel, & Patel, 2010).

Properties

IUPAC Name

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO5S2/c15-7-2-1-3-8(16)6(7)4-10-12(20)17(14(23)24-10)9(13(21)22)5-11(18)19/h1-4,9H,5H2,(H,18,19)(H,21,22)/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXASHYCRHBKQQ-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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